molecular formula C7H8BrN3S B8204376 N-(5-Bromo-6-methyl-2-pyridyl)thiourea

N-(5-Bromo-6-methyl-2-pyridyl)thiourea

Cat. No.: B8204376
M. Wt: 246.13 g/mol
InChI Key: ICVSYPAXVIRTJK-UHFFFAOYSA-N
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Description

N-(5-Bromo-6-methyl-2-pyridyl)thiourea is a chemical compound with the molecular formula C7H8BrN3S. It is a derivative of pyridine and thiourea, characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromo-6-methyl-2-pyridyl)thiourea typically involves the reaction of 5-bromo-6-methyl-2-pyridylamine with thiocyanate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: N-(5-Bromo-6-methyl-2-pyridyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; temperatures ranging from 0-50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; temperatures ranging from -20 to 25°C.

    Substitution: Amines, thiols; solvents like dimethylformamide or acetonitrile; temperatures ranging from 25-100°C.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced thiourea derivatives.

    Substitution: Substituted pyridylthiourea derivatives.

Scientific Research Applications

Chemistry

N-(5-Bromo-6-methyl-2-pyridyl)thiourea serves as a crucial building block in organic synthesis. It is utilized in various chemical reactions, including:

  • Oxidation : Can be oxidized to form sulfoxides or sulfones.
  • Reduction : Reduction can yield thiols or amines.
  • Substitution : The bromine atom can be substituted with other nucleophiles, enhancing the compound's versatility .

Biological Applications

The compound has shown promising biological activities, making it a subject of interest in pharmacological research:

  • Antimicrobial Activity : Studies indicate that thiourea derivatives exhibit significant antibacterial properties against various pathogens, including Staphylococcus aureus and others .
  • Anticancer Potential : Research has highlighted its efficacy against cancer cell lines, with reported IC50 values ranging from 3 to 20 µM for different derivatives. It targets molecular pathways involved in cancer progression, such as angiogenesis and cell signaling .
  • Anti-inflammatory Effects : this compound has been investigated for its anti-inflammatory properties, contributing to its potential therapeutic applications .

Industrial Applications

In industry, this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical structure allows for the development of specialty chemicals that are vital in various applications, including dyes and plastics .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against multiple bacterial strains. The compound demonstrated significant inhibition zones compared to control groups, indicating its potential as a novel antimicrobial agent.

Bacterial StrainInhibition Zone (mm)Control (mm)
Staphylococcus aureus180
Escherichia coli150

Case Study 2: Anticancer Activity

Research on the anticancer activity of thiourea derivatives revealed that this compound effectively reduced cell viability in pancreatic cancer cell lines with an IC50 value of approximately 10 µM.

Cell LineIC50 Value (µM)
Pancreatic Cancer10
Breast Cancer12

Mechanism of Action

The mechanism of action of N-(5-Bromo-6-methyl-2-pyridyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison: N-(5-Bromo-6-methyl-2-pyridyl)thiourea is unique due to the presence of both bromine and methyl groups on the pyridine ring, which can influence its reactivity and biological activity. The combination of these substituents with the thiourea moiety enhances its potential for diverse applications compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes and characterization methods for N-(5-Bromo-6-methyl-2-pyridyl)thiourea?

  • Methodological Answer : The synthesis typically involves condensation reactions between 5-bromo-6-methyl-2-aminopyridine and thiophosgene or thiourea derivatives under controlled pH and temperature. Post-synthesis, characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis to confirm purity and structure. Single-crystal X-ray diffraction (SCXRD) using SHELXL software (via SHELX suite) is critical for resolving stereochemistry and bond parameters . For example, analogous pyridyl thioureas in ligand synthesis studies required iterative optimization of reaction solvents (e.g., dichloromethane or ethanol) and stoichiometric ratios to minimize byproducts .

Q. How is this compound applied in HIV-1 reverse transcriptase inhibition studies?

  • Methodological Answer : This compound was designed via structure-based approaches to target the hydrophobic pocket of HIV-1 reverse transcriptase (RT). Researchers evaluate inhibition efficacy using enzymatic assays (e.g., RT polymerase activity inhibition) and cellular assays (e.g., MT-4 cell viability tests). Comparative studies with analogs like N-[2-(1-piperidinylethyl)]-N´-[2-(5-bromopyridyl)]-thiourea highlight the importance of bromine and methyl substituents in enhancing binding affinity and reducing IC₅₀ values. Crystallographic data from RT-ligand complexes guide iterative modifications .

Q. What crystallographic techniques are used to determine the solid-state structure of this thiourea derivative?

  • Methodological Answer : SCXRD with SHELX programs (e.g., SHELXL for refinement) is the gold standard. Data collection requires high-quality crystals grown via slow evaporation or diffusion methods. For example, studies on related pyridyl thioureas revealed hydrogen-bonding networks and π-π stacking interactions critical for stability. Thermal analysis (TGA/DSC) complements crystallography by assessing decomposition patterns and phase transitions .

Advanced Research Questions

Q. How do ligand substitution reactions of palladium(II) complexes with this compound inform mechanistic studies?

  • Methodological Answer : Kinetic studies of substitution reactions between Pd(II) complexes (e.g., [PdCl₂(L)]) and thiourea nucleophiles (e.g., thiourea, dimethylthiourea) are conducted in aprotic solvents. Pseudo-first-order conditions and UV-Vis spectroscopy monitor reaction rates. Density functional theory (DFT) calculations correlate experimental rate constants with electronic effects (e.g., electron-withdrawing bromine substituents slow substitution rates by stabilizing Pd-L bonds). Contrasting behavior with unsubstituted pyridyl thioureas reveals steric and electronic trade-offs .

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound for antiviral activity?

  • Methodological Answer : SAR studies focus on substituent effects:

  • Bromine : Enhances lipophilicity and RT binding via halogen bonding.
  • Methyl group : Reduces steric hindrance, improving ligand-protein fit.
    Comparative assays with analogs (e.g., 5-chloro or unsubstituted pyridyl derivatives) quantify these effects. Molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations predict binding modes and affinity changes. Discrepancies between computational and experimental IC₅₀ values may arise from solvation effects or protein flexibility, necessitating iterative refinement .

Q. How do polymorphic forms or solvates of this thiourea derivative impact its physicochemical properties?

  • Methodological Answer : Polymorph screening via solvent recrystallization (e.g., ethanol vs. acetonitrile) and analysis via powder XRD/SCXRD identifies distinct packing motifs. For example, hydrogen-bonding variations in sulfathiazole-derived thioureas alter solubility and thermal stability. Differential scanning calorimetry (DSC) detects phase transitions, while dynamic vapor sorption (DVS) assesses hygroscopicity. Discrepancies in dissolution rates between polymorphs inform formulation strategies for bioavailability .

Q. What computational strategies validate the bioactivity and reactivity of this compound?

  • Methodological Answer : DFT and molecular dynamics (MD) simulations model electronic properties (e.g., HOMO-LUMO gaps) and protein-ligand interactions. For HIV RT inhibition, MD trajectories (e.g., 100 ns simulations) assess binding stability and residue-specific interactions (e.g., with Tyr181 or Lys103). Quantum mechanics/molecular mechanics (QM/MM) hybrid methods refine transition states in substitution reactions. Experimental-computational discordance (e.g., unexpected reaction pathways) may necessitate re-evaluation of solvent models or force fields .

Q. Data Contradictions and Resolution

  • Example : Discrepancies in SAR studies between brominated and non-brominated analogs may arise from crystallographic vs. solution-phase conformational differences. Resolution involves comparative SCXRD (solid-state) and NMR titration (solution-state) analyses to identify dominant binding conformers .

Properties

IUPAC Name

(5-bromo-6-methylpyridin-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3S/c1-4-5(8)2-3-6(10-4)11-7(9)12/h2-3H,1H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVSYPAXVIRTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=S)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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